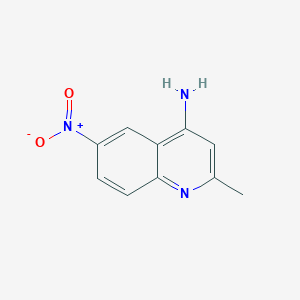
4-Chlorophenyl propionate
Overview
Description
4-Chlorophenyl propionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl propionate is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes in the body. This inhibition leads to a decrease in the production of certain biochemicals, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Chlorophenyl propionate in lab experiments include its high purity, stability, and ease of synthesis. However, it is important to note that it can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling it.
Future Directions
There are several future directions for research involving 4-Chlorophenyl propionate. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of research is its use as a reagent in the synthesis of novel organic compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Scientific Research Applications
4-Chlorophenyl propionate is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it an ideal candidate for research in the fields of chemistry, biology, and pharmacology.
properties
CAS RN |
61469-49-6 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(4-chlorophenyl) propanoate |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |
InChI Key |
XKRRJFYQNKYWPJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)Cl |
Other CAS RN |
61469-49-6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

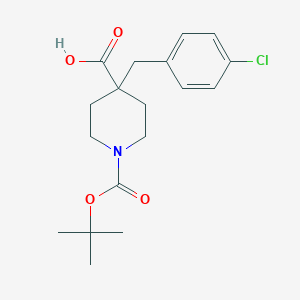

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
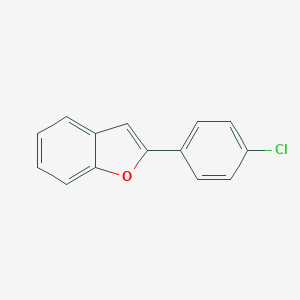

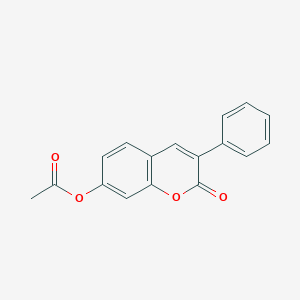
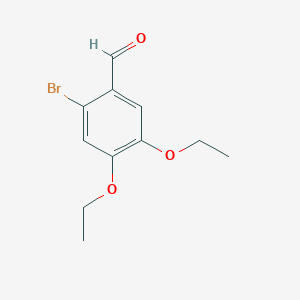

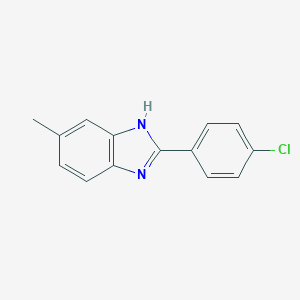
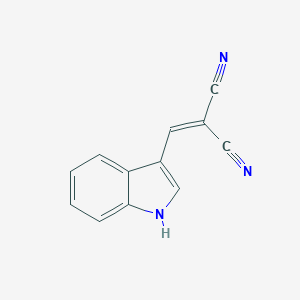
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
